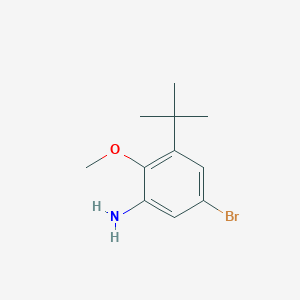
5-Bromo-3-(tert-butyl)-2-methoxyaniline
Overview
Description
5-Bromo-3-(tert-butyl)-2-methoxyaniline is a useful research compound. Its molecular formula is C11H16BrNO and its molecular weight is 258.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Organic Compounds : Research has shown that derivatives of 5-Bromo-3-(tert-butyl)-2-methoxyaniline are used in the synthesis of various organic compounds. For example, the compound is involved in reactions leading to the formation of cyclic ketals and methanolysis products (Rardon & Macomber, 1990).
Synthesis of Water-Soluble Stable Free Radicals : It is used in the synthesis of water-soluble nitroxides, which are important in the study of free radicals (Marx & Rassat, 2002).
Development of Sterically Protected Compounds : The compound is utilized in the preparation of sterically protected diphosphene and fluorenylidenephosphine, which have applications in low-coordinate phosphorus chemistry (Toyota et al., 2003).
Potential Antimicrobial Agents : Derivatives of this compound have been studied for their antimicrobial properties, providing a basis for the development of new therapeutic agents (Doraswamy & Ramana, 2013).
Synthesis of Brominated Compounds : The compound is used in the synthesis of various brominated organic compounds, which have diverse applications in organic synthesis and materials science (Longchao, 2013).
Cell Proliferation Studies : A derivative of the compound, 5-bromo-2′-deoxyuridine, is used in cell proliferation assays, which are critical in toxicology, pathophysiology, and pharmacology (Joksiċ et al., 2017).
Crystal Structure Analysis : The crystal structure of a derivative, (Z)-α-5-Bromo-N-tert-butyl-2-methoxyphenylnitrone, has been studied, contributing to the understanding of molecular configurations in organic compounds (Guo et al., 2007).
Synthesis of SGLT2 Inhibitors : It is a key intermediate in the synthesis of SGLT2 inhibitors, which are important in diabetes therapy (Zhang et al., 2022).
Pharmaceutical Research : Derivatives of this compound are explored in pharmaceutical research for developing new therapeutic agents, especially in the context of cancer treatment and photodynamic therapy (Pişkin et al., 2020).
properties
IUPAC Name |
5-bromo-3-tert-butyl-2-methoxyaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO/c1-11(2,3)8-5-7(12)6-9(13)10(8)14-4/h5-6H,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBHISXFMGAZYHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C(=CC(=C1)Br)N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


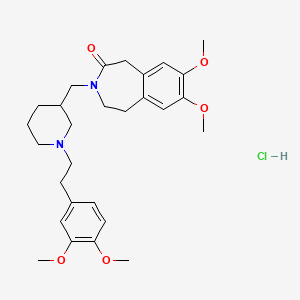
![methyl 3-[(2S,3R)-3-[(2Z,5Z,8Z,11Z,14Z)-heptadeca-2,5,8,11,14-pentaenyl]oxiran-2-yl]propanoate](/img/structure/B8055525.png)
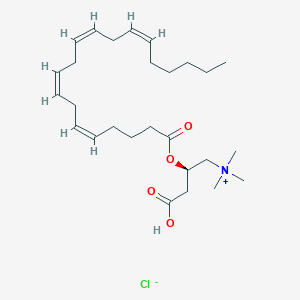
![1-benzyl-2-[4-[(2S)-2-(2-phenylbenzimidazol-1-yl)-2-piperidin-4-ylethoxy]phenyl]benzimidazole;dihydrochloride](/img/structure/B8055533.png)
![cyclo[D-OVal-N(Me)Val-D-OVal-N(Me)Val-D-OVal-N(Me)Val].cyclo[D-OVal-N(Me)aIle-D-OVal-N(Me)aIle-Unk-N(Me)aIle]](/img/structure/B8055539.png)

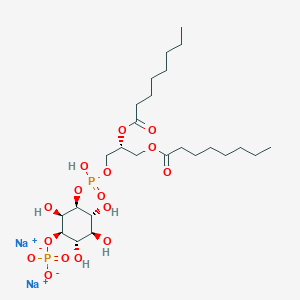

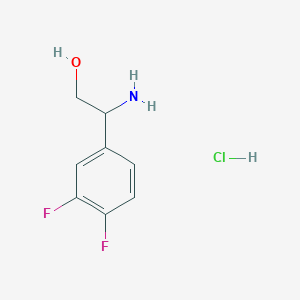
![4-Morpholinecarboxylicacid,2-[[(7-chloropyrido[3,4-b]pyrazin-5-yl)amino]methyl]-,1,1-dimethylethylester](/img/structure/B8055587.png)
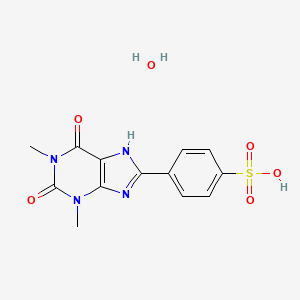
![(2,5-dioxopyrrolidin-1-yl) (2S,3R)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate](/img/structure/B8055600.png)
![(1R,5R)-8-benzyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B8055602.png)